![molecular formula C14H20N3O3P B14002157 Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate CAS No. 53533-29-2](/img/structure/B14002157.png)
Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate is a complex organic compound with the molecular formula C14H20N3O3P. This compound contains aziridine rings, which are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of aziridine rings makes this compound particularly interesting for various chemical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate typically involves the reaction of aziridine derivatives with phosphoryl chloride and subsequent esterification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. The general synthetic route can be summarized as follows:
Aziridine Formation: Aziridine derivatives are synthesized through the reaction of ethyleneimine with appropriate halides.
Phosphorylation: The aziridine derivatives react with phosphoryl chloride to form the bis(aziridin-1-yl)phosphoryl intermediate.
Esterification: The intermediate is then esterified with methyl 3-(4-aminophenyl)propanoate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The aziridine rings can be oxidized to form oxaziridines.
Reduction: Reduction reactions can open the aziridine rings to form primary amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Primary amines
Substitution: Various aziridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and coatings due to its reactive aziridine rings.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate involves the reactivity of its aziridine rings. The aziridine rings can undergo ring-opening reactions, which are crucial for its function as a cross-linking agent. The molecular targets and pathways involved include nucleophilic attack on the aziridine rings, leading to the formation of stable covalent bonds with various substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine: The simplest aziridine derivative, used as a building block in organic synthesis.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity to aziridine.
Ethyleneimine: A precursor to aziridine derivatives, used in the synthesis of various nitrogen-containing compounds.
Uniqueness
Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate is unique due to its dual aziridine rings and phosphoryl group, which confer high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring cross-linking and complex molecule synthesis .
Propriétés
Numéro CAS |
53533-29-2 |
|---|---|
Formule moléculaire |
C14H20N3O3P |
Poids moléculaire |
309.30 g/mol |
Nom IUPAC |
methyl 3-[4-[bis(aziridin-1-yl)phosphorylamino]phenyl]propanoate |
InChI |
InChI=1S/C14H20N3O3P/c1-20-14(18)7-4-12-2-5-13(6-3-12)15-21(19,16-8-9-16)17-10-11-17/h2-3,5-6H,4,7-11H2,1H3,(H,15,19) |
Clé InChI |
URCNTZFQUZVHPE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=CC=C(C=C1)NP(=O)(N2CC2)N3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



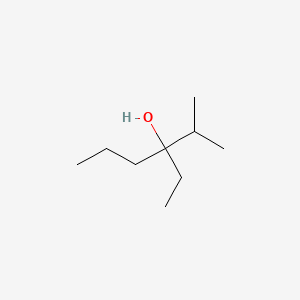
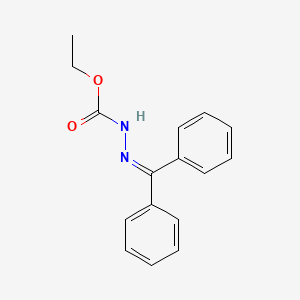

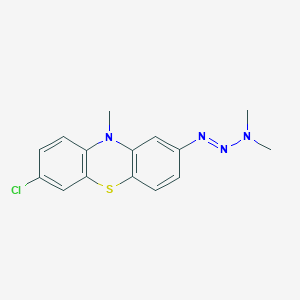
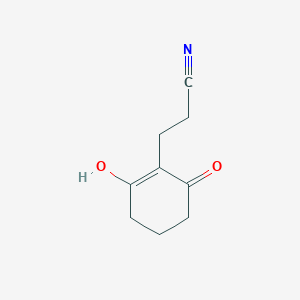
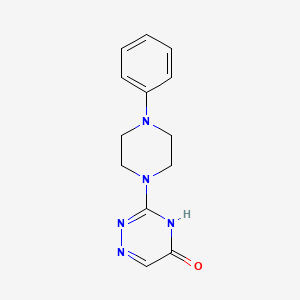
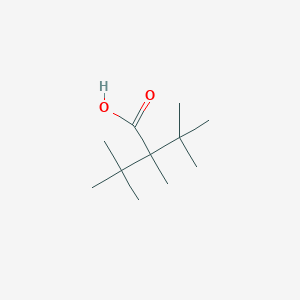
![[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate](/img/structure/B14002149.png)
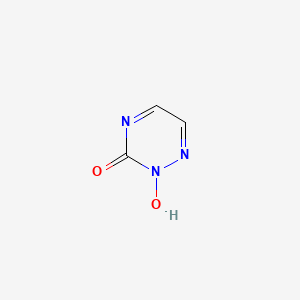
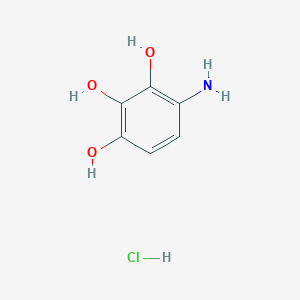
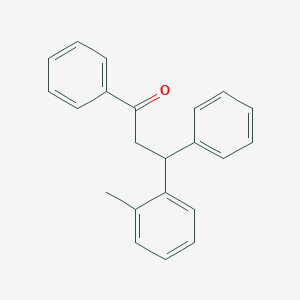
![4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14002169.png)
![1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine](/img/structure/B14002173.png)
